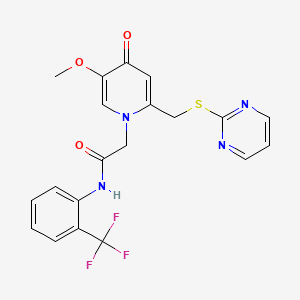

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound features a pyridinone core substituted with a methoxy group at position 5 and a pyrimidin-2-ylthio-methyl moiety at position 2. Its molecular formula is C₂₁H₁₈F₃N₅O₃S, with a molecular weight of 477.46 g/mol (calculated based on structural analogs in and ). The trifluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, making it a candidate for drug discovery targeting enzymes or receptors sensitive to aromatic interactions.

Properties

IUPAC Name |

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S/c1-30-17-10-27(13(9-16(17)28)12-31-19-24-7-4-8-25-19)11-18(29)26-15-6-3-2-5-14(15)20(21,22)23/h2-10H,11-12H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROQUPVYUZDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 442.49 g/mol. Its structural features include:

- A pyridine ring with a methoxy and oxo group.

- A pyrimidine derivative linked via a thioether.

- A trifluoromethyl phenyl group attached to the acetamide moiety.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and pyridine compounds exhibit significant antimicrobial activity. The presence of the methoxy group at position 4 enhances the compound's efficacy against various pathogens. For example, studies have shown that similar compounds demonstrated high activity against E. coli , S. aureus , and C. albicans due to their structural characteristics .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have reported significant cytotoxic effects against cancer cell lines, including MCF-7 and Caco-2 cells, with IC50 values indicating potent activity . The mechanism of action is hypothesized to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications in the functional groups significantly influence biological activity. For instance:

- The introduction of a trifluoromethyl group has been associated with enhanced lipophilicity, improving cell membrane permeability.

- Variations in the substituents on the pyrimidine ring impact antimicrobial potency, as evidenced by comparative studies where certain substitutions yielded higher activity against gram-positive bacteria compared to standard drugs like penicillin .

Case Studies

- Antimicrobial Efficacy : A study synthesized various pyrimidine derivatives, including our compound, and evaluated their antimicrobial properties. Results showed that compounds with similar structures exhibited MIC values as low as against resistant bacterial strains .

- Anticancer Activity : In a recent investigation involving molecular docking and biological evaluation, derivatives similar to our compound were found to bind effectively to targets implicated in cancer progression, showcasing their potential as lead compounds for further development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its combination of pyridinone, pyrimidinylthioether, and trifluoromethylphenyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Impact of Substituents on Bioactivity

- Trifluoromethyl vs.

- Pyrimidinylthioether Modifications : Replacing pyrimidin-2-ylthio with 4,6-dimethylpyrimidinylthio () enhances steric bulk, reducing off-target interactions but possibly limiting solubility.

- Core Heterocycle Variations: Thieno[3,2-d]pyrimidinone derivatives () exhibit distinct electronic properties, favoring interactions with hydrophobic enzyme pockets compared to pyridinone-based compounds.

Structure-Activity Relationship (SAR) Insights

- Position of Substituents : The 2-(trifluoromethyl) group on the phenyl ring (target compound) improves target affinity over para-substituted analogs (e.g., 4-trifluoromethyl in ).

- Electron-Withdrawing Groups : Nitro or chloro groups on the phenyl ring () enhance electrophilic reactivity but increase toxicity risks.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Thioether linkage formation : Reacting pyrimidine-2-thiol with a bromomethylpyridinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to establish the thioether bridge .

- Amide coupling : Using reagents like EDCI/HOBt to conjugate the pyridinone core to the 2-(trifluoromethyl)phenylacetamide moiety .

- Purification : Chromatography (HPLC or column) is critical due to byproducts from incomplete reactions or isomerization . Challenges include optimizing reaction temperatures (40–80°C) to avoid decomposition of the trifluoromethyl group and ensuring anhydrous conditions for amide bond stability .

Q. What structural features influence its biological activity?

Key structural motifs include:

- Pyridinone ring : A hydrogen-bond acceptor for target enzyme interactions (e.g., kinases) .

- Trifluoromethylphenyl group : Enhances lipophilicity and metabolic stability .

- Pyrimidin-2-ylthio moiety : Potential redox-active site for covalent binding or electron transfer . These features are linked to antimicrobial and anti-inflammatory activities in analogs .

Q. Which analytical techniques are used for characterization?

- NMR spectroscopy : Confirms regioselectivity of thioether formation and amide connectivity (¹H/¹³C/¹⁹F NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected ~480–500 Da) .

- HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Solvent screening : DMF or THF improves solubility of intermediates compared to polar protic solvents .

- Catalyst selection : Triethylamine enhances amide coupling efficiency over DMAP .

- Temperature gradients : Stepwise heating (50°C → 70°C) minimizes side reactions during pyridinone ring closure .

- DoE (Design of Experiments) : Statistical optimization of pH, stoichiometry, and reaction time reduces variability .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter thioether redox states .

- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .

- Structural analogs : Test derivatives lacking the trifluoromethyl group to isolate its contribution to potency .

Q. What strategies enhance structure-activity relationship (SAR) studies?

- Systematic substitutions : Replace pyrimidin-2-ylthio with oxadiazole or triazole to probe electronic effects .

- Metabolic profiling : Identify unstable regions (e.g., pyridinone ring oxidation) using liver microsomes .

- Co-crystallization : Resolve X-ray structures with target proteins (e.g., COX-2 or CYP450 isoforms) to guide modifications .

Q. How to investigate degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions .

- LC-MS/MS analysis : Identify hydrolysis products (e.g., cleavage of the acetamide bond) or sulfoxide formation .

- Stability in plasma : Monitor half-life in human plasma at 37°C to predict in vivo performance .

Q. What methods are used to identify biological targets?

- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .

- Thermal shift assays : Detect target engagement by measuring protein melting temperature shifts .

Methodological Considerations

Q. How to address the trifluoromethyl group’s synthetic instability?

- Protecting groups : Temporarily mask the group with tert-butyldimethylsilyl (TBS) during reactive steps .

- Low-temperature reactions : Conduct couplings at ≤0°C to prevent defluorination .

- Alternative reagents : Use fluorinated building blocks (e.g., 2-(trifluoromethyl)aniline) instead of late-stage fluorination .

Q. How to reconcile conflicting pharmacokinetic data in rodent models?

- Dose normalization : Adjust for species-specific metabolic rates (e.g., mg/kg vs. body surface area) .

- Bile duct cannulation : Assess enterohepatic recirculation of glucuronidated metabolites .

- Microsampling LC-MS : Collect serial blood samples to improve AUC accuracy .

Q. What computational approaches predict binding modes?

- Density Functional Theory (DFT) : Calculate electron distribution in the pyridinone ring to model H-bond interactions .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories .

- QSAR models : Train algorithms on analogs with known IC₅₀ values to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.